molecular formula C14H11Cl2NO2 B1626532 Methyl 2-(2,6-dichloroanilino)benzoate CAS No. 51224-97-6

Methyl 2-(2,6-dichloroanilino)benzoate

Cat. No. B1626532
CAS RN: 51224-97-6
M. Wt: 296.1 g/mol
InChI Key: FKAXNUJYBUPQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,6-dichloroanilino)benzoate is a useful research compound. Its molecular formula is C14H11Cl2NO2 and its molecular weight is 296.1 g/mol. The purity is usually 95%.
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properties

CAS RN

51224-97-6

Product Name

Methyl 2-(2,6-dichloroanilino)benzoate

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

methyl 2-(2,6-dichloroanilino)benzoate

InChI

InChI=1S/C14H11Cl2NO2/c1-19-14(18)9-5-2-3-8-12(9)17-13-10(15)6-4-7-11(13)16/h2-8,17H,1H3

InChI Key

FKAXNUJYBUPQNC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[(2,6-dichlorophenyl) amino]benzoic acid (25 g, 89 mmol) [J. S. Kaltenbronn et al, Arzneim-Forsch/Drug Res. 33(1),4a, 621-627 (1983)] and dimethylformamide (6.8 g, 93 mmol) in dry tetrahydrofuran (500 ml) is added oxalyl chloride (17 ml, 196 mmol) dropwise with stirring under an atmosphere of dry nitrogen at 0° C. The ice bath is removed and the reaction mixture is stirred without cooling for 15 minutes. The reaction mixture is poured into methanol (1500 ml). The solvent is evaporated and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is dried (MgSO4) and evaporated. Recrystallization of the residue from methanol provides pure 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester (21.9 g, 83%); mp 100°-103° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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